molecular formula C22H32N2O2 B13980400 4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13980400
M. Wt: 356.5 g/mol
InChI Key: NXZKMPZVGNXFAM-UHFFFAOYSA-N
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Description

4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a cyclohexene ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexene ring, and the attachment of the tert-butyl ester group. Common reagents used in these reactions include piperidine, cyclohexene, and tert-butyl chloroformate. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. Optimization of reaction conditions to maximize yield and purity is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the cyclohexene ring would yield a cyclohexane derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid methyl ester
  • 4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid ethyl ester

Uniqueness

4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which may confer different chemical and biological properties compared to its methyl and ethyl ester analogs.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H32N2O2/c1-22(2,3)26-21(25)24-13-11-16(12-14-24)18-9-10-20(23)19(15-18)17-7-5-4-6-8-17/h7,9-10,15-16H,4-6,8,11-14,23H2,1-3H3

InChI Key

NXZKMPZVGNXFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)C3=CCCCC3

Origin of Product

United States

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